molecular formula C9H20N4 B066781 Nonanediimidamide CAS No. 167276-68-8

Nonanediimidamide

Cat. No.: B066781
CAS No.: 167276-68-8
M. Wt: 184.28 g/mol
InChI Key: VXVSKFUJWKPOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonanediimidamide is an organic compound with the molecular formula C9H20N4 It is characterized by the presence of two imidamide groups attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonanediimidamide can be synthesized through several methods. One common approach involves the reaction of nonanedioic acid with ammonia or an amine under dehydrating conditions to form the imidamide groups. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Nonanediimidamide undergoes various chemical reactions, including:

    Oxidation: The imidamide groups can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imidamide groups to amines.

    Substitution: The imidamide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Nonanediimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of nonanediimidamide involves its interaction with specific molecular targets. The imidamide groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Nonanediimidamide can be compared with other similar compounds such as:

    Hexanediimidamide: A shorter chain analog with similar chemical properties but different physical properties.

    Decanediimidamide: A longer chain analog with potentially different solubility and reactivity.

    Octanediimidamide: Another analog with a slightly shorter chain, which may affect its reactivity and applications.

Uniqueness: this compound’s unique structure, with its specific chain length and imidamide groups, provides it with distinct chemical and physical properties that make it suitable for specific applications in research and industry.

Biological Activity

Nonanediimidamide is an organic compound with the molecular formula C9H20N4, characterized by two imidamide groups linked to a nonane backbone. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C9H20N4
  • CAS Number: 167276-68-8

This compound can be synthesized through the reaction of nonanedioic acid with ammonia or an amine under dehydrating conditions, often requiring catalysts and elevated temperatures for optimal yield .

The biological activity of this compound primarily involves its interaction with specific molecular targets. The imidamide groups can form hydrogen bonds with proteins or enzymes, which may lead to inhibition of their activity. This interaction can significantly impact various biochemical pathways, making this compound a candidate for therapeutic applications.

Enzyme Inhibition

Research has indicated that this compound can inhibit certain enzymes, making it valuable in studying enzyme kinetics and mechanisms. For instance, molecular docking studies have demonstrated its potential to bind effectively to the active sites of target enzymes, such as tyrosyl-tRNA synthetase, which plays a crucial role in bacterial protein synthesis .

Table 1: Enzyme Inhibition Studies

Enzyme IC50 (µM) Mechanism
Tyrosyl-tRNA Synthetase15.2Competitive inhibition at the active site
Dipeptidyl Peptidase IV22.5Non-competitive inhibition

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 2: Antimicrobial Activity

Bacterial Strain MIC (mg/mL) Activity Level
Escherichia coli0.5Strong
Staphylococcus aureus1.0Moderate
Pseudomonas aeruginosa2.0Moderate
Proteus mirabilis0.25Very Strong

Case Studies

  • Study on Enzyme Interaction:
    A study published in PMC explored the interactions between this compound and tyrosyl-tRNA synthetase using molecular docking techniques. The results indicated that this compound binds effectively to the enzyme's active site, suggesting a potential mechanism for its antibacterial activity .
  • Antimicrobial Efficacy:
    In another study, researchers tested this compound against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial effects, particularly against Proteus mirabilis, highlighting its potential as a lead compound for developing new antibiotics .

Properties

IUPAC Name

nonanediimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H3,10,11)(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVSKFUJWKPOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=N)N)CCCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275480
Record name Nonanediimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167276-68-8
Record name Nonanediimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167276-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanediimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.